Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-

Physical property differentiation Purification Thermal stability

Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- (CAS 10545-36-5), also systematically named N,N-diethyl(trimethylsilylmethyl)amine or (diethylaminomethyl)trimethylsilane, is an organosilicon compound of the silylmethylamine (SMA) class. It features a tertiary amine center bearing two ethyl groups and a trimethylsilylmethyl substituent linked through an sp³ carbon–silicon bond (Si–CH₂–N).

Molecular Formula C8H21NSi
Molecular Weight 159.34 g/mol
CAS No. 10545-36-5
Cat. No. B088508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, N-ethyl-N-[(trimethylsilyl)methyl]-
CAS10545-36-5
Molecular FormulaC8H21NSi
Molecular Weight159.34 g/mol
Structural Identifiers
SMILESCCN(CC)C[Si](C)(C)C
InChIInChI=1S/C8H21NSi/c1-6-9(7-2)8-10(3,4)5/h6-8H2,1-5H3
InChIKeyNOJOYCXFJUTKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- (CAS 10545-36-5): A Tertiary α-Silylamine for Controlled Reactivity Applications


Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- (CAS 10545-36-5), also systematically named N,N-diethyl(trimethylsilylmethyl)amine or (diethylaminomethyl)trimethylsilane, is an organosilicon compound of the silylmethylamine (SMA) class [1]. It features a tertiary amine center bearing two ethyl groups and a trimethylsilylmethyl substituent linked through an sp³ carbon–silicon bond (Si–CH₂–N). This Si–C–N connectivity distinguishes it fundamentally from the more common Si–N bonded silylamines such as N,N-diethyltrimethylsilylamine (TMSDEA, CAS 996-50-9). The compound is supplied primarily as a research reagent (typical purity 95% ) with a boiling point of 146 °C, density of 0.769 g/mL at 20 °C, and a predicted pKa of 11.32 .

Why Close Analogs Cannot Substitute for CAS 10545-36-5: Si–C vs. Si–N Bonding and Tertiary Amine Architecture


Although N,N-diethyltrimethylsilylamine (TMSDEA, CAS 996-50-9) and (trimethylsilyl)methylamine (CAS 18166-02-4) share organosilicon-amine functionality, they are not functionally interchangeable with the title compound. TMSDEA possesses a hydrolytically labile Si–N bond that generates diethylamine upon contact with moisture , whereas the title compound's Si–C–N linkage provides superior hydrolytic stability – a critical distinction for reactions requiring anhydrous amine nucleophilicity without concomitant silanol formation. Furthermore, the tertiary amine architecture (diethyl substitution) imparts different steric and electronic properties compared to primary analogs, affecting both nucleophilicity and the ability to participate in specific transformations such as azomethine ylide generation [1]. Substituting a primary α-silylamine for this tertiary variant can fundamentally alter reaction kinetics, product distribution, and the feasibility of photochemical or single-electron-transfer pathways [2].

Quantitative Differentiation Evidence for CAS 10545-36-5 Against Closest Analogs


Boiling Point Elevation of +20 °C vs. TMSDEA: Implications for Distillation Purification and Thermal Process Windows

The title compound exhibits a boiling point of 146 °C , which is approximately 20 °C higher than that of its closest Si–N analog, N,N-diethyltrimethylsilylamine (TMSDEA, CAS 996-50-9, bp 125–126 °C [1]). This 20 °C differential provides a wider operational window for distillation-based purification and for reactions conducted at elevated temperatures where TMSDEA would be lost to evaporation or reflux limitations. Compared to the primary silylmethylamine analog (CAS 18166-02-4, bp 92–94 °C ), the boiling point elevation is 52–54 °C, reflecting the significant increase in molecular weight and intermolecular forces from tertiary amine and diethyl substitution.

Physical property differentiation Purification Thermal stability

Hydrolytic Stability Advantage: Si–C–N vs. Si–N Bond Architecture

The title compound incorporates an sp³ carbon spacer between silicon and nitrogen (Si–CH₂–N), in contrast to the direct Si–N bond found in TMSDEA (CAS 996-50-9). TMSDEA is documented to decompose readily in water, releasing diethylamine . While quantitative hydrolysis rate constants for the title compound are not published, the Si–C bond is recognized in organosilicon chemistry as being intrinsically more resistant to hydrolysis than the Si–N bond [1]. Patent literature on related α-aminomethylsilanes notes that the Si–C bond in this class is susceptible to cleavage under certain conditions, but this reactivity is typically triggered by specific nucleophiles or catalysts rather than by adventitious moisture [2]. This confers a practical handling advantage: the title compound can be used in reaction environments where trace water is present without the immediate decomposition characteristic of Si–N silylamines.

Hydrolytic stability Si-C bond Reagent handling

Predicted pKa of 11.32: Quantified Basicity for Acid-Base and Nucleophilic Reactivity Tuning

The predicted pKa of the conjugate acid of the title compound is 11.32 ± 0.25 . This value reflects the electron-donating effect of the trimethylsilylmethyl group on the nitrogen center, moderated by the steric environment of two ethyl substituents. In the photochemical study by Yoon et al., the title compound was demonstrated to undergo quantitative acid-base reaction with saccharin (pKa ~2) to form the corresponding ammonium saccharin salt, confirming its behavior as a competent base in non-aqueous media [1]. This pKa places the compound's basicity between that of simple trialkylamines (pKa ~10.5–11) and less hindered secondary amines, providing a predictable protonation state that is relevant for designing pH-sensitive reaction sequences or extraction protocols.

Amine basicity pKa prediction Nucleophilicity

α-Silylamine Structural Motif Enables Azomethine Ylide Generation: A Reactivity Pathway Absent in Si–N Silylamines

A defining feature of the silylmethylamine (SMA) class – to which the title compound belongs – is the ability to generate non-stabilized azomethine ylides upon treatment with a suitable electrophile or acid catalyst, followed by desilylation [1]. This reactivity is unique to the Si–C–N architecture and is not accessible to Si–N bonded silylamines such as TMSDEA. The desilylation step releases the trimethylsilyl group as a neutral fragment (e.g., TMS-OH or TMS-Cl), generating a reactive 1,3-dipole that can undergo cycloaddition with alkenes, alkynes, or carbonyl compounds to yield pyrrolidines, pyrrolines, or oxazolidines [2]. The title compound's tertiary amine with diethyl substitution provides a sterically and electronically distinct ylide precursor compared to primary or dimethyl analogs, potentially influencing cycloaddition regioselectivity and yield – though direct comparative cycloaddition data for the title compound specifically are not available in the open literature. This represents a significant evidence gap that should be addressed through controlled experimentation.

Azomethine ylide 1,3-Dipolar cycloaddition α-Silylamine reactivity

Photochemical Single-Electron-Transfer Reactivity: Validated Use in Desilylmethylation Studies

The title compound has been experimentally validated in photochemical single-electron-transfer (SET) reactions. Yoon et al. (1994) demonstrated that N-trimethylsilylmethyl-N,N-diethyl amine reacts with saccharin to quantitatively form the corresponding ammonium salt, which upon photoirradiation undergoes desilylmethylation via an SET pathway [1]. This study confirms that the compound's tertiary amine lone pair is accessible for both acid-base chemistry and photochemical oxidation, and that the trimethylsilylmethyl group can be cleaved under controlled photochemical conditions. This reactivity profile contrasts with Si–N silylamines, where photochemical cleavage typically occurs at the Si–N bond rather than at the Si–C bond, leading to fundamentally different product distributions.

Photochemistry Single electron transfer α-Silylamine oxidation

Refractive Index and Density as Identity and Purity Metrics for Quality Control

The title compound has distinct refractive index (n20/D 1.423 ) and density (0.769 g/mL at 20 °C ) values that differ measurably from its closest analogs. TMSDEA (CAS 996-50-9) exhibits n20/D 1.411 and density 0.767 g/mL at 25 °C [1], while (trimethylsilyl)methylamine (CAS 18166-02-4) shows n20/D 1.416 and density 0.771 g/mL at 20 °C . The refractive index difference of +0.012 vs. TMSDEA and +0.007 vs. the primary analog exceeds typical refractometer precision (±0.0005), enabling rapid identity verification and purity assessment by refractometry. These orthogonal physical constants, when used in combination, provide a low-cost, immediate quality check upon receipt that can detect mislabeling or degradation before committing the reagent to valuable synthetic sequences.

Quality control Refractive index Purity verification

Evidence-Backed Application Scenarios for CAS 10545-36-5 in Research and Industrial Settings


Precursor for Non-Stabilized Azomethine Ylide Cycloadditions

The Si–C–N architecture of the title compound enables its use as a precursor to non-stabilized azomethine ylides, a reactivity pathway that is structurally precluded in Si–N bonded silylamines such as TMSDEA [1]. Upon N-alkylation and subsequent fluoride- or acid-mediated desilylation, the compound generates a reactive 1,3-dipole capable of [3+2] cycloaddition with electron-deficient alkenes to afford pyrrolidine derivatives. This makes it the appropriate choice for synthetic laboratories pursuing heterocycle construction via ylide cycloaddition strategies, where TMSDEA or primary silylmethylamines would either fail to react or produce different product profiles.

Anhydrous Amine Nucleophile in Moisture-Tolerant Reaction Setups

Unlike TMSDEA, which decomposes in water to release diethylamine [1], the title compound's Si–C bond confers tolerance to trace moisture . This property supports its use as a tertiary amine nucleophile or base in reactions where rigorously anhydrous conditions are impractical – such as in larger-scale industrial transformations or in sequential one-pot procedures where aqueous workup steps intervene. The higher boiling point (146 °C vs. 125–126 °C for TMSDEA ) further facilitates its retention during solvent evaporation steps.

Photochemical Mechanistic Probe for Single-Electron-Transfer Processes

Validated by the study of Yoon et al. (1994), the title compound forms a well-defined ammonium saccharin salt that undergoes photochemical desilylmethylation via a single-electron-transfer pathway [1]. This established photochemical reactivity positions the compound as a useful mechanistic probe or substrate in photoredox catalysis research, where the fate of the trimethylsilylmethyl fragment can be tracked to elucidate SET mechanisms.

Quality-Assured Procurement with Orthogonal Identity Verification

The distinct combination of refractive index (n20/D 1.423) and density (0.769 g/mL at 20 °C) [1] enables rapid, low-cost identity confirmation upon receipt, differentiating the compound from the visually similar and more commonly stocked TMSDEA (n20/D 1.411, density 0.767). Procurement workflows that incorporate refractometric and densitometric checks at goods-in can prevent costly misidentification errors, particularly in multi-user laboratories where both compounds may be present in inventory.

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